Product packaging for 5H-benzo[a]phenoxazin-5-one(Cat. No.:CAS No. 1924-19-2)

5H-benzo[a]phenoxazin-5-one

Cat. No.: B1253911
CAS No.: 1924-19-2
M. Wt: 247.25 g/mol
InChI Key: LXARMRGJFVAFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Benzo[a]phenoxazin-5-one is a versatile heterocyclic compound that serves as a core structural motif in developing new therapeutic and diagnostic agents. Its key research value lies in its multi-target inhibitory effects and significant pharmacological potential, particularly in oncology and infectious disease research. In cancer research, derivatives of this compound demonstrate promising selective anticancer activity. Studies show these compounds accumulate in lysosomes of cancer cells, inducing lysosomal membrane permeabilization (LMP), reactive oxygen species (ROS) generation, and ultimately apoptotic cell death. This mechanism is especially effective against colorectal and breast cancer cell lines, with some derivatives exhibiting high selectivity indices that favor cancer cells over non-cancerous cells . Furthermore, these compounds inhibit key cancer hallmarks including cell proliferation, survival, and migration, and have been shown to reduce tumor growth and angiogenesis in vivo . This compound class also exhibits potent, broad-spectrum antimicrobial potential through a unique multi-target mechanism. Molecular docking studies confirm that this compound derivatives show excellent binding affinities with critical microbial targets, including glucosamine-6-phosphate synthase (2VF5), AmpC beta-lactamase (1KE4), and Lanosterol-14α-demethylase (3JUV). The binding energies of these compounds can exceed those of standard drugs like ciprofloxacin and ketoconazole, suggesting utility in addressing multi-drug resistance cases . Additionally, this compound derivatives function as effective anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which plays a central role in inflammatory processes. Kinetic assays reveal that these compounds cause a marked reduction in COX-2 activity, maintaining significant inhibition even at low concentrations, thereby underscoring their therapeutic potential for managing chronic inflammation . The compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9NO2 B1253911 5H-benzo[a]phenoxazin-5-one CAS No. 1924-19-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1924-19-2

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

benzo[a]phenoxazin-5-one

InChI

InChI=1S/C16H9NO2/c18-13-9-15-16(11-6-2-1-5-10(11)13)17-12-7-3-4-8-14(12)19-15/h1-9H

InChI Key

LXARMRGJFVAFPR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=CC=CC=C4O3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=CC=CC=C4O3

Synonyms

5H-benzo(a)phenoxazin-5-one

Origin of Product

United States

Significance of Phenoxazine Core Structures in Scientific Inquiry

The phenoxazine (B87303) core, a tricyclic system containing nitrogen and oxygen heteroatoms, is a privileged structure in chemistry and pharmacology. nih.govresearchgate.net Its planarity, rigidity, and electron-donating capacity contribute to its high thermal stability and unique photophysical properties. nih.gov Phenoxazine derivatives have a long history of use as dyes and pigments, but their applications have since expanded dramatically. nih.govresearchgate.net

In medicinal chemistry, the phenoxazine nucleus is a key pharmacophore in a variety of biologically active compounds. researchgate.net Notably, the anticancer drug Actinomycin D contains a phenoxazine moiety and functions as both an antibiotic and an anticancer agent. nih.gov Derivatives of phenoxazine have demonstrated a wide spectrum of pharmacological activities, including:

Anticancer and antitumor nih.govresearchgate.netresearchgate.net

Antiviral nih.govresearchgate.net

Antibacterial and antifungal researchgate.net

Anti-inflammatory nih.govresearchgate.net

Antimalarial nih.govresearchgate.net

Antioxidant nih.gov

Beyond medicine, the phenoxazine scaffold has found robust applications in material science. Its derivatives are utilized in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as photoredox catalysts in metal-free polymerizations. nih.govresearchgate.net The versatility of the phenoxazine core allows for extensive structural modifications, enabling the synthesis of novel derivatives with enhanced biological and material properties. nih.gov

Evolution of Research Perspectives on Benzo a Phenoxazin 5 One Architectures

Classical Condensation Reactions for Core Ring System Assembly

The foundational method for constructing the this compound core involves the condensation of an ortho-aminophenol with a suitable 1,4-naphthoquinone (B94277) derivative. ijsr.netwiley.com A common approach is the reaction of 2-aminophenol (B121084) with 2,3-dichloro-1,4-naphthoquinone. ijsr.netcasirmediapublishing.comcasirmediapublishing.com This reaction is typically carried out in an alkaline medium, such as a methanolic solution of potassium hydroxide (B78521) or in the presence of anhydrous potassium acetate (B1210297) in a solvent like benzene. ijsr.netwiley.com The reaction proceeds through an initial nucleophilic attack of the amino group of the o-aminophenol on one of the chlorinated carbons of the naphthoquinone, followed by an intramolecular cyclization to form the phenoxazine ring system. bas.bg

The specific reaction conditions, such as the base and solvent used, can influence the reaction outcome. For instance, the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in pyridine (B92270) or refluxing methanolic potassium hydroxide has been reported to yield 6-chloro-5H-benzo[a]phenoxazin-5-one. wiley.com Similarly, using anhydrous sodium carbonate in ethanol (B145695) is another effective condition for this type of condensation. bas.bg

Derivatives of this compound can be synthesized by using substituted 2-aminophenols. For example, substituted 6-bromo- and 6-chloro-5H-benzo[a]phenoxazin-5-ones have been prepared by condensing substituted 2-aminophenols with 2,3-dibromo- or 2,3-dichloro-1,4-naphthoquinone. wiley.com These halogenated derivatives can then be dehalogenated to the corresponding 5H-benzo[a]phenoxazin-5-ones using sodium hydrosulfite in aqueous pyridine under a nitrogen atmosphere. wiley.com

Another variation involves the use of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) and its derivatives. The condensation of lawsone with o-phenylenediamine (B120857) derivatives can produce benzo[a]phenazin-5-ol, a closely related structure. nih.gov

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the this compound scaffold, allowing for the introduction of a wide array of substituents. These methods typically start from a halogenated precursor, most commonly 6-chloro-5H-benzo[a]phenoxazin-5-one, which is readily prepared via classical condensation. ijsr.netresearchgate.nettandfonline.com

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate. In the context of this compound chemistry, this reaction has been successfully employed to introduce aryl and heteroaryl groups at the 6-position. researchgate.netresearchgate.netasianpubs.org

The reaction typically involves a palladium catalyst, such as palladium(II) acetate or tris(dibenzylideneacetone)palladium(0), a suitable ligand like a phosphine (B1218219) (e.g., SPhos) or a piperazine-based ligand, and a base (e.g., potassium carbonate or potassium phosphate) in a solvent mixture like DMF-toluene. researchgate.netresearchgate.netasianpubs.org These reactions are generally carried out at elevated temperatures, around 110 °C. researchgate.netasianpubs.org The Suzuki-Miyaura coupling has been used to synthesize a variety of functionalized angular azaphenoxazines and their benzo analogues with yields ranging from trace amounts to excellent. researchgate.netasianpubs.org

Table 1: Examples of Suzuki-Miyaura Coupling for 6-substituted-5H-benzo[a]phenoxazin-5-one Synthesis

Arylboronic Acid Catalyst System Base Solvent Yield Reference
Phenylboronic acid Pd(OAc)2 / Piperazine ligand K2CO3 DMF/Toluene (B28343) Good researchgate.net
3-Nitrophenylboronic acid Pd2(dba)3 / SPhos K3PO4 Toluene Good researchgate.net

Sonogashira Reaction Implementations

The Sonogashira reaction provides a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. tandfonline.comwikipedia.org This reaction has been utilized to synthesize alkynyl derivatives of this compound. tandfonline.comresearchgate.net

The synthesis of 6-alkynyl-5H-benzo[a]phenoxazin-5-ones starts with the precursor 6-chloro-5H-benzo[a]phenoxazin-5-one. tandfonline.comresearchgate.net The cross-coupling with terminal alkynes is typically performed using a palladium catalyst (e.g., 4 mol% Pd) and a phosphine ligand like XPhos (7 mol%) in the presence of a base and a copper(I) co-catalyst in a solvent such as acetonitrile (B52724) at 80°C. tandfonline.com These conditions have proven effective for coupling various terminal alkynes to the phenoxazine core, affording highly colored alkynylated products in good yields. tandfonline.com

Buchwald-Hartwig Nickel Complex Cross-Coupling Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds. ijsr.netcasirmediapublishing.comcasirmediapublishing.com This method has been extensively used to prepare 6-amino derivatives of this compound. The reaction involves coupling 6-chloro-5H-benzo[a]phenoxazin-5-one with a variety of primary and secondary amines. ijsr.netcasirmediapublishing.com

A common catalytic system for this transformation is palladium(II) acetate with a suitable ligand, such as 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine. casirmediapublishing.comcasirmediapublishing.com The reaction is often carried out in a solvent mixture of DMF and toluene at 110 °C. ijsr.net A water-mediated catalyst preactivation protocol has also been reported to be effective. ijsr.netcasirmediapublishing.com This methodology has enabled the synthesis of a diverse library of 6-anilino and other hetero-amino derivatives of the angular phenoxazine dye. ijsr.net

While palladium is the most common catalyst, nickel-based systems have also been explored for cross-coupling reactions on related heterocyclic systems, demonstrating the potential for alternative, more earth-abundant catalysts. iosrjournals.org

Table 2: Examples of Buchwald-Hartwig Amination for 6-amino-5H-benzo[a]phenoxazin-5-one Synthesis

Amine Catalyst System Solvent Temperature Yield Reference
2-Amino-4-methylpyridine Pd(OAc)2 / 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine DMF/Toluene 110 °C Good casirmediapublishing.com
Aniline Pd(OAc)2 / 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine DMF/Toluene 110 °C 85% ijsr.net

Metal(II)-Assisted Synthesis Procedures and Mechanistic Insights

Metal(II) ions can play a crucial role in the synthesis of certain phenoxazinone derivatives. For instance, the synthesis of 5H-pyrido[3,2-a]phenoxazin-5-one, a potent anticancer agent, has been described to proceed via a metal(II)-assisted procedure. researchgate.net While the specific details of the metal's role are often complex, it is proposed that the metal ion can act as a template, coordinating to the reactants and facilitating the cyclization reaction. This can lead to higher yields and selectivity compared to non-metal-assisted pathways. The mechanism likely involves the formation of a metal complex with the reactants, which brings the reactive functionalities into close proximity, thereby promoting the desired bond formation. researchgate.net

In Situ Synthesis Techniques for Targeted Fluorophore Generation in Aqueous Systems

The in situ synthesis of this compound derivatives, particularly fluorescent ones, in aqueous systems is a valuable strategy for applications in biological imaging and sensing. This approach involves the generation of the fluorophore directly within the medium of interest, which can be advantageous for studying biological processes.

One method involves the use of water-soluble precursors that can be converted to the final fluorescent dye under specific conditions. For example, water-soluble benzophenoxazine dyes have been prepared and their spectroscopic properties examined in aqueous media. core.ac.uk Modifications to the benzophenoxazine architecture, such as the introduction of solubilizing groups, are often necessary to achieve good performance in water. core.ac.ukuminho.pt

Another strategy is the covalent attachment of the dye to a solid support, such as mesoporous silica (B1680970), which can then be used in aqueous environments. For instance, a triethoxysilyl functionalized Nile Red precursor has been synthesized and then grafted onto MCM-41 silica particles. rsc.org Alternatively, in situ co-condensation of the functionalized dye precursor during the formation of the mesoporous structure can also be employed. rsc.org These methods aim to prevent dye leakage and aggregation in aqueous solutions. core.ac.ukrsc.org

Derivatization Strategies for Functional Group Incorporation

The versatile scaffold of this compound allows for extensive derivatization, enabling the fine-tuning of its chemical and photophysical properties. Strategic incorporation of various functional groups is achieved through a range of chemical reactions on the core structure.

Oxidation, Reduction, and Substitution Reactions on the Core Structure

The this compound core is amenable to several transformations, including oxidation, reduction, and substitution reactions, which allow for the introduction of diverse functionalities.

Reduction Reactions: A significant reduction reaction involves the conversion of a nitro group to an amino group. For instance, 6-chloro-9-nitro-5H-benzo[a]phenoxazin-5-one can be reduced to the corresponding 9-amino derivative. This transformation is crucial in the bioactivation of certain phenoxazine-based prodrugs. smolecule.com The reduction is often carried out using reagents like sodium borohydride (B1222165) or catalytically with enzymes such as bacterial nitroreductases. researchgate.net Another key reduction strategy is dehalogenation. Substituted 6-bromo- and 6-chloro-5H-benzo[a]phenoxazin-5-ones can be dehalogenated to yield the parent this compound and its derivatives. wiley.com This reaction is effectively performed using sodium hydrosulfite in an aqueous pyridine solution under a nitrogen atmosphere. wiley.com

Substitution Reactions: Nucleophilic aromatic substitution is a common strategy for derivatization. The chloro group at the 6-position of the benzo[a]phenoxazin-5-one skeleton is susceptible to substitution by various nucleophiles. For example, it can be displaced by phenols in a palladium-catalyzed reaction to form ether derivatives. nih.gov Similarly, it can be substituted with thiols, such as ethyl mercaptan, under basic conditions to yield alkylthio derivatives. smolecule.com The synthesis of imino derivatives has also been achieved by first preparing 6-chloro-10-aminobenzo[a]phenoxazine-5-one, which is then reacted with various substituted benzaldehydes. scholarsresearchlibrary.com

Oxidation Reactions: While less common than reduction and substitution, the benzo[a]phenoxazin-5-one core can undergo oxidation reactions to form different derivatives.

Table 1: Summary of Key Reactions on the Benzo[a]phenoxazin-5-one Core

Reaction TypeReagents/ConditionsPosition(s)Product TypeReference
Reduction Sodium borohydride9-position9-Amino derivative researchgate.net
Reduction Bacterial Nitroreductase (e.g., ChrR6)9-position9-Amino derivative smolecule.com
Dehalogenation Sodium hydrosulfite, aqueous pyridine, N₂6-positionDehalogenated derivative wiley.com
Substitution Phenols, Pd/t-BuXPhos/K₃PO₄ catalyst6-positionEther derivative nih.gov
Substitution Thiols, basic conditions6-positionAlkylthio derivative smolecule.com
Substitution Substituted benzaldehydes (on amino derivative)10-positionImino derivative scholarsresearchlibrary.com

Introduction of Electron-Donating and Electron-Withdrawing Moieties

The electronic properties, and consequently the photophysical and biological characteristics, of this compound dyes can be precisely modulated by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). chemrxiv.org

Electron-Donating Groups (EDGs): The introduction of EDGs, such as amino, methyl, or methoxy (B1213986) groups, generally enhances the electron density of the aromatic system. unibas.itnih.govorientjchem.org Phenols, which are electron-rich, have been shown to be particularly effective partners in palladium-catalyzed coupling reactions with 6-chloro-5H-benzo[a]phenoxazin-5-one to form ether derivatives, often resulting in excellent yields. nih.govfrontiersin.org Specifically, phenols bearing EDGs in the para-position are good reaction partners. nih.govfrontiersin.org However, introducing electron-donating methyl groups has been observed to decrease the cytotoxic activity in related pyridophenoxazinone structures by 10- to 100-fold. unibas.itnih.gov

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (NO₂) or cyano (CN) groups decrease the electron density of the core structure. unibas.it The introduction of a nitro group has been shown to increase the cytotoxic activity of related phenoxazinone compounds. unibas.itnih.gov The synthesis of 6-cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one involves the installation of an electron-withdrawing cyano group at the 6-position and an electron-donating diethylamino group at the 9-position, creating a "push-pull" system that significantly influences its luminescent properties. The reaction of 6-chloro-5H-benzo[a]phenoxazin-5-one with electron-deficient phenols, such as 4-chlorophenol, results in lower yields compared to reactions with electron-rich phenols. orientjchem.orgfrontiersin.org

Table 2: Examples of Substituted Benzo[a]phenoxazin-5-one Derivatives

Derivative NameSubstituent(s)Group TypePosition(s)Synthetic MethodReference
6-Phenoxy-5H-benzo[a]phenoxazin-5-onePhenoxyEDG6Pd-catalyzed coupling nih.govfrontiersin.org
6-(4-Chlorophenoxy)-5H-benzo[a]phenoxazin-5-one4-ChlorophenoxyEWG6Pd-catalyzed coupling nih.govfrontiersin.org
6-(2-Aminophenoxy)-5H-benzo[a]phenoxazin-5-one2-AminophenoxyEDG6Pd-catalyzed coupling nih.govfrontiersin.org
6-Chloro-9-nitro-5H-benzo[a]phenoxazin-5-oneChloro, NitroEWG6, 9Nitration, Chlorination
9-Amino-6-chloro-5H-benzo[a]phenoxazin-5-oneAmino, ChloroEDG, EWG9, 6Reduction of nitro group researchgate.net
6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-oneCyano, DiethylaminoEWG, EDG6, 9Multi-step synthesis
6-Chloro-10-[(4-chlorophenylimino)benzo[a]phenoxazin-5-one4-chlorophenyliminoEWG10Condensation scholarsresearchlibrary.com

Design and Synthesis of Maleimide-Containing Benzo[a]phenoxazin-5-one Dyes

The maleimide (B117702) functional group is a valuable moiety in bioconjugation chemistry, known for its high reactivity towards thiol groups found in biomolecules like cysteine residues in proteins. Incorporating a maleimide group into the benzo[a]phenoxazin-5-one scaffold yields highly fluorescent and colorimetric probes for detecting biothiols. researchgate.net

The synthesis of these specialized dyes involves a multi-step process. A key intermediate, 9-amino-5H-benzo[a]phenoxazin-5-one or its substituted analogues, is first prepared. This is typically achieved through the reduction of the corresponding 9-nitro compound. researchgate.net For example, 9-nitro-5H-benzo[a]phenoxazin-5-one is reduced using sodium borohydride to yield 9-amino-5H-benzo[a]phenoxazin-5-one. researchgate.net

The crucial step is the reaction of the amino-substituted phenoxazinone with maleic anhydride. This reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) with the addition of triethylamine (B128534) and acetic anhydride. The mixture is heated, leading to the formation of the maleimide ring fused to the phenoxazinone core via the nitrogen atom. The resulting product is then purified, often by precipitation and washing. researchgate.net This general methodology has been used to synthesize several maleimide-containing benzo[a]phenoxazin-5-one dyes. researchgate.net

Table 3: Synthesized Maleimide-Containing Benzo[a]phenoxazin-5-one Dyes

Compound NameStarting MaterialsKey ReagentsYieldReference
9-Maleimido-5H-benzo[a]phenoxazin-5-one9-Amino-5H-benzo[a]phenoxazin-5-one, Maleic anhydrideAcetic anhydride, Triethylamine, DMF55% researchgate.net
6-Chloro-9-maleimido-5H-benzo[a]phenoxazin-5-one9-Amino-6-chloro-5H-benzo[a]phenoxazin-5-one, Maleic anhydrideAcetic anhydride, Triethylamine, DMF61% researchgate.net
6-Bromo-9-maleimido-5H-benzo[a]phenoxazin-5-one9-Amino-6-bromo-5H-benzo[a]phenoxazin-5-one, Maleic anhydrideAcetic anhydride, Triethylamine, DMF65% researchgate.net

Advanced Spectroscopic and Photophysical Investigations

Detailed Absorption and Emission Spectroscopy Studies

Derivatives of 5H-benzo[a]phenoxazin-5-one are characterized by their strong absorption and emission in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. The position of the maximum absorption (λabs) and emission (λemi) wavelengths is highly dependent on the nature and position of substituents on the benzo[a]phenoxazine core, as well as the polarity of the solvent.

For instance, a series of monosubstituted 9-diethylaminobenzo[a]phenoxazin-5-ones, analogues of the well-known dye Nile Red, exhibit absorption maxima ranging from approximately 480 nm to 590 nm and emission maxima from 500 nm to 680 nm, depending on the solvent and the substituent. Benzo[a]phenoxazinium chlorides, another class of derivatives, show strong absorbance and significant fluorescence emission at wavelengths up to 676 nm. acs.org Specifically, hydroxyl benzo[a]phenoxazinium chlorides with N-(di)propyl and/or N-isopropyl groups at the 5 and 9 positions have maximum absorption wavelengths in the range of 612–634 nm in ethanol (B145695) and water. acs.org

The electronic arrangement of these dyes, often featuring an electron-donating group in conjugation with the electron-accepting carbonyl group of the phenoxazinone system, is responsible for their strong fluorescent properties. This intramolecular charge transfer (ICT) character is a key feature of their electronic transitions.

Spectroscopic Data for Selected this compound Derivatives in Ethanol
Compoundλabs (nm)λemi (nm)Stokes Shift (nm)
Hydroxyl benzo[a]phenoxazinium chloride with N-dipropyl group at position 963465016
Hydroxyl benzo[a]phenoxazinium chloride with N-propyl group at position 962864416

Determination of Relative Fluorescence Quantum Yields in Diverse Environments

The relative fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for fluorescent probes. For derivatives of this compound, the quantum yield is highly sensitive to the molecular structure and the surrounding environment.

In a study of hydroxyl benzo[a]phenoxazinium chlorides, quantum yields of up to 0.59 were observed in ethanol. acs.org The substitution pattern significantly influences the quantum yield. For example, a derivative with an N-dipropyl group at the 9-position exhibited a higher quantum yield in ethanol compared to a similar derivative with a single propyl group at the same position. acs.org Conversely, in water, the trend was reversed, highlighting the role of the solvent in modulating the photophysical properties. acs.org

The well-known derivative, Nile Red (9-(diethylamino)-5H-benzo[a]phenoxazin-5-one), is a prime example of a dye with environmentally sensitive quantum yields. It is highly fluorescent in nonpolar, lipophilic environments but shows dramatically reduced quantum yields in polar solvents like water. This property is attributed to the formation of non-fluorescent aggregates and the stabilization of a twisted intramolecular charge transfer (TICT) state in polar media, which provides a non-radiative decay pathway.

Relative Fluorescence Quantum Yields (ΦF) of Hydroxyl Benzo[a]phenoxazinium Chlorides
CompoundΦF in EthanolΦF in Water
Derivative with N-dipropyl group at position 90.590.08
Derivative with N-propyl group at position 90.310.17

Analysis of Fluorescence Lifetime Dynamics

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is often sensitive to the local environment and can provide information about quenching processes and molecular interactions. For substituted 9-diethylaminobenzo[a]phenoxazin-5-ones, fluorescence lifetimes have been investigated to understand their potential as probes for fluorescence lifetime imaging (FLIM). nih.gov

The fluorescence lifetime of these compounds can be affected by factors such as solvent polarity and the presence of quenchers. In general, environments that enhance the fluorescence quantum yield also tend to result in longer fluorescence lifetimes. The study of fluorescence lifetime dynamics is crucial for the development of advanced molecular probes, as it provides an additional dimension of information in fluorescence microscopy. nih.govmdpi.com

Solvatochromic Behavior and Environmental Sensitivity Assessments

A hallmark of many this compound derivatives is their pronounced solvatochromism, which is the change in the color of a chemical substance depending on the polarity of the solvent. This property arises from the change in the dipole moment of the molecule upon electronic excitation. For molecules with a significant intramolecular charge transfer character, the excited state is typically more polar than the ground state. Consequently, polar solvents stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

Nile Red and its analogues are classic examples of solvatochromic dyes. nih.govmdpi.com The absorption and, more dramatically, the emission spectra of these compounds are highly responsive to the polarity of their local environment. nih.gov This sensitivity makes them excellent probes for studying the polarity of microenvironments, such as biological membranes and lipid droplets. nih.govmdpi.com The extent of the solvatochromic shift can be modulated by introducing different substituents onto the benzo[a]phenoxazine core, allowing for the fine-tuning of the dye's properties for specific applications. nih.gov

Exploration of One- and Two-Photon Absorption Properties

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon allows for excitation with lower-energy (typically near-infrared) light, which offers advantages in biological imaging, including deeper tissue penetration, reduced phototoxicity, and localized excitation.

The two-photon absorption properties of a series of monosubstituted 9-diethylaminobenzo[a]phenoxazin-5-ones have been investigated. nih.gov It was found that the 2PA cross-section, a measure of the efficiency of the two-photon absorption process, is influenced by the nature of the substituents. Judiciously introducing substituents with distinct electronic characters at specific positions can finely tune the spectroscopic features, including the two-photon absorptivity. nih.gov This research opens up possibilities for optimizing these derivatives as probes for two-photon excited fluorescence microscopy. nih.govmdpi.com

Studies on Fluorescence Resonance Energy Transfer (FRET) Mechanisms

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

While detailed mechanistic studies focusing solely on the FRET properties of this compound itself are not extensively documented, the spectral properties of its derivatives make them suitable candidates for FRET applications. With their tunable absorption and emission in the long-wavelength region, benzo[a]phenoxazine dyes can serve as either donors or acceptors in FRET pairs. For example, a benzo[a]phenoxazine derivative with emission in the red or NIR region could be paired with a suitable acceptor that absorbs in this range. The use of such long-wavelength FRET pairs is advantageous in biological systems as it minimizes background autofluorescence.

Investigation of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is in contrast to the more common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Studies on donor-acceptor molecules incorporating a phenoxazine (B87303) unit have shown that this scaffold can contribute to AIE properties. beilstein-archives.org In these systems, the phenoxazine acts as an electron donor. The AIE behavior is linked to the restriction of molecular twisting in the aggregate state, which reduces non-radiative decay and leads to enhanced emission. acs.org While specific investigations into the AIE characteristics of this compound are not widely reported, the potential for this core structure to exhibit AIE, particularly when appropriately substituted to promote RIM, is an area of active research interest. The development of AIE-active benzo[a]phenoxazine derivatives could lead to novel probes for sensing and imaging applications where aggregation is a key factor.

Computational and Theoretical Chemistry Approaches

Quantum Chemistry Calculations for Electronic Structure and Excited States

Quantum chemistry calculations are fundamental to understanding the electronic behavior of 5H-benzo[a]phenoxazin-5-one, which governs its photophysical properties.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method to investigate the electronic excited states of molecules. rsc.org For this compound and its derivatives, such as the well-known dye Nile Red, TD-DFT is instrumental in calculating and predicting their photophysical properties, including absorption and emission spectra. researchgate.netnih.gov

Researchers employ TD-DFT to model the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals corresponds to the absorption wavelength. For instance, studies on related phenothiazine derivatives show that the maximum absorption wavelength (λmax) results from the HOMO to LUMO transition. nih.gov By simulating these transitions, TD-DFT can predict the UV-visible absorption spectra of this compound derivatives. These calculations help rationalize the effects of different functional groups on the molecule's color and fluorescent properties, guiding the synthesis of new compounds with tailored optical characteristics for applications like fluorescent probes and cellular imaging. researchgate.netnih.gov

A crucial application of computational chemistry is the validation and interpretation of experimental findings. Theoretical calculations provide a framework for understanding the empirical data obtained from spectroscopic techniques. For this compound, the UV-visible absorption spectra calculated using TD-DFT can be directly compared with experimentally measured spectra. nih.gov

A close agreement between the calculated and experimental λmax values confirms the identity of the synthesized compound and validates the computational method used. This synergy is powerful; experimental results provide a real-world benchmark for theoretical models, while theoretical calculations offer a detailed electronic-level explanation for the observed spectroscopic properties. For example, if a substituent group causes a bathochromic (red) shift in the experimental spectrum, TD-DFT calculations can explain this by showing a corresponding decrease in the HOMO-LUMO energy gap.

Molecular Mechanics Modeling for Conformational Analysis

The three-dimensional shape (conformation) of this compound is critical for its biological activity and interactions with other molecules. While the core ring system is largely planar, substituents on the ring can have multiple possible orientations. Molecular mechanics and quantum chemistry methods like Density Functional Theory (DFT) are used to determine the most stable conformers.

These computational methods calculate the potential energy of different spatial arrangements of the atoms. The structure with the lowest energy is predicted to be the most stable and, therefore, the most abundant conformer. In a study on a complex derivative of the benzo[a]phenoxazine core, DFT calculations were used to compare two possible conformers, finding one to be energetically more favorable by 39.9 kcal/mol. researchgate.net This predicted low-energy conformation was subsequently verified by X-ray crystallography, demonstrating the high accuracy of computational models in predicting molecular geometry. researchgate.net Understanding the preferred shape of these molecules is a prerequisite for studying their binding to biological targets.

Molecular Docking Calculations for Biomolecular Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a protein or DNA). fums.ac.ir This method is essential for elucidating the mechanisms of biomolecular interactions.

Molecular docking is frequently used to predict how derivatives of this compound might bind to protein targets, a key step in drug discovery. In a recent study, derivatives of the closely related benzo[a]phenazin-5-ol were docked into the ATP-binding site of C-Kit kinase, a protein implicated in cancer. fums.ac.ir

Using software like AutoDock, researchers can simulate the binding process and calculate a "binding free energy" (ΔGb), which estimates the affinity of the ligand for the protein. fums.ac.ir A more negative value indicates a stronger and more favorable interaction. The simulations identified specific amino acid residues within the protein's active site that form hydrogen bonds and hydrophobic interactions with the ligands. These predictions provide a rational basis for the observed biological activity and guide the design of more potent inhibitors.

Table 1: Molecular Docking Results of Benzo[a]phenazin-5-ol Derivatives with C-Kit Kinase

Compound Binding Free Energy (ΔGb) (kcal/mol) Number of Hydrogen Bonds Interacting Amino Acid Residues
Derivative A -10.6 4 CYS 673, GLU 671, THR 670
Derivative B -9.8 3 CYS 673, LYS 623
Derivative C -10.5 2 CYS 673, THR 670
Derivative D -9.3 1 LYS 623
Sunitinib (Reference) -8.7 2 GLU 640, CYS 673

Data sourced from a study on benzo[a]phenazin-5-ol derivatives, which are structurally analogous to this compound. fums.ac.ir

The planar, aromatic structure of this compound makes it a candidate for interacting with DNA through intercalation. researchgate.net This process involves the insertion of the planar molecule between the base pairs of the DNA double helix. Molecular docking can be used to model this interaction and predict the specific binding sites. researchgate.net

In a typical DNA docking simulation, the this compound molecule is treated as the ligand and a segment of double-stranded DNA (e.g., a B-DNA dodecamer) serves as the receptor. The simulation predicts the most stable binding mode, often showing the phenoxazine (B87303) core stacked between adjacent guanine-cytosine (G-C) or adenine-thymine (A-T) base pairs. researchgate.netnih.gov The calculations provide an estimated binding affinity and reveal key stabilizing interactions, such as π-stacking between the aromatic system of the ligand and the DNA bases. These in silico studies are invaluable for understanding how these compounds may exert biological effects like antitumor activity by interfering with DNA replication and transcription. researchgate.netnih.gov

Biomolecular Interaction Mechanisms and Research Probing Applications

Mechanistic Studies of Interactions with Cellular Components

The interaction of 5H-benzo[a]phenoxazin-5-one derivatives with cellular structures is largely governed by their physicochemical properties, particularly their hydrophobicity and planar aromatic system. These characteristics facilitate their association with lipid-rich environments and their potential to interact with biological macromolecules.

A prominent derivative, 9-diethylamino-5H-benzo[a]phenoxazin-5-one, commonly known as Nile Red, is a prime example of a benzo[a]phenoxazine that selectively localizes in intracellular lipid droplets. nih.gov Nile Red is an excellent vital stain used for the detection of these lipid-rich organelles by fluorescence microscopy. nih.gov Its mechanism is based on its nature as a lysochrome; it is intensely fluorescent only in hydrophobic environments, while its fluorescence is quenched in aqueous media. nih.gov

This solvatochromic behavior makes it highly specific for lipid droplets. When applied to cells in an aqueous medium, the dye rapidly partitions into the neutral lipid core of the droplets. nih.gov This sequestration within a nonpolar environment results in a strong yellow-gold or red fluorescent emission, depending on the excitation and emission wavelengths used, allowing for clear visualization and quantification of cytoplasmic lipids. nih.gov The dye's utility stems from its high solubility in the lipids it targets and its minimal interaction with other cellular components, acting as a near-ideal stain for these structures. nih.gov

While the broader class of phenoxazines includes compounds known for antitumor activity, which often involves interaction with nucleic acids, direct evidence for the intercalation of the parent this compound with DNA is not extensively documented in the available research. However, studies on structurally related, complex heterocyclic systems indicate that such interactions are plausible. For instance, compounds like benzo[d]thiazolo[3,2-a]quinolin-10-ium and 1,4-bis(butylamino)benzo[g]phthalazine have been shown to act as DNA intercalating agents. nih.govnih.gov These molecules insert their planar aromatic structures between the base pairs of the DNA double helix, a mechanism confirmed through spectroscopic methods and molecular modeling. nih.gov This mode of binding can interfere with DNA replication and transcription, leading to cytotoxic effects. Given the planar polycyclic structure of the benzo[a]phenoxazine core, a similar intercalative binding mechanism could be hypothesized, though it requires specific experimental validation for this compound class.

Enzyme Inhibition Mechanisms (e.g., Penicillin Binding Proteins)

Derivatives of this compound have been identified as a novel class of inhibitors for bacterial enzymes, specifically Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes in bacterial cell wall biosynthesis, making them a critical target for antibiotics. nih.gov The compound 6-chloro-5H-benzo[a]phenoxazin-5-one served as a parent molecule for the design and synthesis of new PBP inhibitors. nih.gov

Computational docking studies were used to predict the binding modes of these oxazin-5-ones within the active site of PBPs, such as DD-transpeptidase. nih.gov These studies guided the synthesis of derivatives with modified structures to enhance binding affinity. The research revealed that these compounds could act as potential PBP inhibitors, with varying inhibition constants (Ki). nih.gov While biological screening did not perfectly parallel the computational predictions, the results from both methods affirmed that oxazin-5-one derivatives are promising leads for the development of new antibacterial agents that function by inhibiting these crucial bacterial enzymes. nih.gov

Table 1: Inhibition Constants of Parent Oxazin-5-ones for Penicillin Binding Protein (PBP)
CompoundInhibition Constant (Ki)
6-chloro-5H-benzo[a]phenoxazin-5-one169.76 µM
6-chloro-5H-naphtho[2,1-b]pyrido[2,3-e] nih.govresearchgate.netoxazin-5-one383.47 µM

Analysis of Cellular Uptake Mechanisms and Intracellular Distribution

The cellular uptake of this compound derivatives is highly dependent on their specific chemical structure, particularly their charge and lipophilicity.

For the neutral, hydrophobic derivative Nile Red, studies have shown that its delivery into cells is remarkably rapid. The primary mechanism is not through endocytosis but rather via nanoparticle-cell contact-mediated transfer directly to the cytosol. nih.gov When encapsulated in nanoparticles, Nile Red shows a significantly higher intracellular concentration and faster uptake rate compared to the free dye. nih.govresearchgate.net This direct transfer allows the molecule to bypass the endocytic pathway, thus avoiding potential degradation in lysosomes and gaining immediate access to intracellular targets like lipid droplets. nih.gov A smaller portion of the uptake may occur through the release of the dye into the medium followed by passive diffusion across the cell membrane. nih.gov

For charged derivatives, such as the cationic benzo[a]phenoxazinium chlorides, uptake has been quantified in various microbial cells. Studies on chalcogen analogues showed that these dyes are readily taken up by both bacterial cells (E. coli) and fungi (C. albicans). nih.govnih.gov The amount of dye taken up by the cells can be measured by dissolving the cell pellets after incubation and quantifying the compound's concentration, revealing how structural modifications (e.g., replacing the oxygen atom with sulfur or selenium) can influence cellular accumulation. nih.govnih.gov

Development and Application of Fluorescent Probes for Subcellular Staining

The benzo[a]phenoxazine scaffold is a valuable core for developing near-infrared (NIR) fluorescent probes. mdpi.com These probes are sought after for bioimaging because their emission in the NIR region minimizes interference from cellular autofluorescence. mdpi.com By chemically modifying the core structure, researchers have designed new probes with high specificity for various subcellular organelles.

Recent work has focused on synthesizing benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups. mdpi.com These modifications have been shown to significantly enhance the specificity of the probes for particular cellular compartments. mdpi.com The addition of a sulfonamide group to the benzo[a]phenoxazinium core increases the probes' utility for fluorescently labeling specific organelles, presenting them as viable alternatives to commercially available dyes. mdpi.com

Using Saccharomyces cerevisiae as a model eukaryotic system, studies have demonstrated that these novel sulfonamide-functionalized benzo[a]phenoxazinium probes can stain specific organelles with high fidelity. mdpi.com Depending on the precise substituents on the core structure, these probes show preferential accumulation and fluorescence in the vacuolar membrane, the perinuclear membrane of the endoplasmic reticulum, and in some cases, the plasma membrane. mdpi.com This specificity allows for detailed imaging of these structures in living cells. The ability to target different organelles by making minor chemical modifications to the probe molecule highlights the platform's versatility.

Table 2: Subcellular Staining Specificity of Functionalized Benzo[a]phenoxazinium Probes in S. cerevisiae
Probe ModificationPrimary Staining Location(s)
Sulfonamide-functionalized derivativesVacuole membrane, Endoplasmic Reticulum (perinuclear membrane), Plasma membrane
Amino and aminopropyl functionalized derivativesVacuolar membrane, Endoplasmic Reticulum (perinuclear membrane)

Visualization of Lipid Accumulation in Various Cell Types

A prominent derivative of this compound, 9-diethylamino-5H-benzo[a]phenoxazin-5-one, commonly known as Nile Red, serves as a vital stain for the detection of intracellular lipid droplets. nih.govnih.gov This lipophilic dye is extensively used in fluorescence microscopy and flow cytofluorometry to visualize and quantify neutral lipid accumulation in a variety of cell types. nih.govnih.govresearchgate.netmedchemexpress.com

The utility of Nile Red as a lipid stain stems from its solvatochromic properties, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. biologists.comwikipedia.org In aqueous or polar environments, the dye exhibits minimal fluorescence. taylorandfrancis.comdoaj.org However, upon partitioning into the hydrophobic interior of intracellular lipid droplets, it becomes intensely fluorescent. nih.govresearchgate.nettaylorandfrancis.comdoaj.org This change in fluorescence is accompanied by a spectral shift, allowing for the differentiation of various lipid classes. wikipedia.org In a neutral lipid-rich environment, such as triglycerides or cholesteryl esters found in lipid droplets, Nile Red exhibits a strong yellow-gold fluorescence. nih.govwikipedia.org In contrast, in more polar lipid environments like phospholipids (B1166683) in cellular membranes, it emits a red fluorescence. wikipedia.org

This selective staining allows for clear visualization of lipid droplets within the cytoplasm. For enhanced selectivity for cytoplasmic lipid droplets, imaging the yellow-gold fluorescence (excitation ~450-500 nm; emission >528 nm) is more discriminating than the red fluorescence (excitation ~515-560 nm; emission >590 nm). nih.govnih.gov Research has demonstrated the application of Nile Red in staining lipid droplets in cultured aortic smooth muscle cells and peritoneal macrophages, where lipid overloading was induced. nih.govnih.govresearchgate.net

Lipid EnvironmentExcitation Max (nm)Emission Max (nm)Observed Fluorescence
Neutral Lipids (e.g., Triglycerides)~515~585Yellow-Gold
Polar Lipids (e.g., Phospholipids)~554~638Deep Red

Site-Specific Labeling of Recombinant Proteins in Live Cells

Derivatives of this compound have been engineered for the site-specific labeling of recombinant proteins within living cells, enabling the study of protein conformation and function in their native environment. nih.gov One such probe, 9-amino-6,8-bis(1,3,2-dithioarsolan-2-yl)-5H-benzo[a]phenoxazin-5-one, is an environment-sensitive fluorescent molecule designed for this purpose. nih.gov

The labeling strategy involves genetically engineering the target protein to include a specific amino acid sequence motif. This motif consists of four cysteine residues positioned at the i, i+1, i+4, and i+5 positions of an alpha-helix (a 4Cys motif). nih.gov The bis-arsenical group of the this compound derivative specifically and covalently binds to the tetracysteine motif. nih.gov This specific interaction allows for the targeted labeling of the recombinant protein inside live cells by simply administering the probe to the extracellular medium. nih.gov

A key advantage of this system is the fluorogenic nature of the probe. The fluorescence of the this compound core is highly sensitive to its local environment. nih.gov This property can be exploited to monitor conformational changes in the labeled protein. For example, this method was successfully applied to calmodulin (CaM), a calcium-binding protein. nih.gov A recombinant CaM, fused with a 4Cys-containing peptide, was labeled with the probe in live cells. The fluorescence intensity of the probe changed reversibly in response to fluctuations in intracellular Ca2+ concentration, directly reflecting the known calcium-dependent conformational changes of CaM. nih.gov

ComponentFunction
9-amino-6,8-bis(1,3,2-dithioarsolan-2-yl)-5H-benzo[a]phenoxazin-5-oneEnvironment-sensitive fluorescent probe
Recombinant ProteinTarget for labeling
4Cys Motif (i, i+1, i+4, i+5)Specific binding site for the probe on the recombinant protein

"Turn-On" Fluorogenic Sensing Mechanisms in Biological Contexts (e.g., Nitric Oxide Detection)

The core structure of this compound can be incorporated into "turn-on" fluorogenic probes, which are designed to exhibit a significant increase in fluorescence upon reacting with a specific analyte. This mechanism is particularly valuable for detecting reactive and transient species in biological systems, such as nitric oxide (NO).

A novel approach for the detection of NO involves the in situ synthesis of a phenoxazine (B87303) dye, which is a derivative of this compound. unamur.be In this system, a non-fluorescent precursor molecule is designed to react specifically with NO in aqueous media. This reaction triggers a domino effect, leading to the formation of a highly fluorescent phenoxazine product, resulting in a strong "OFF-ON" fluorescence response. unamur.be This method provides high selectivity and a significant turn-on signal for NO detection. unamur.be

The general principle of many "turn-on" NO probes involves a recognition moiety that, upon reaction with NO, alters the electronic properties of an attached fluorophore. nih.govacs.org A common strategy utilizes an o-phenylenediamine (B120857) group. In its native state, this electron-rich diamine group quenches the fluorescence of the attached dye through a process called photoinduced electron transfer (PET). nih.gov In the presence of NO and oxygen, the o-phenylenediamine is converted to an electron-poor triazole. This conversion alleviates the PET quenching, causing a significant increase in the fluorescence of the reporter fluorophore. nih.gov Another mechanism involves the use of copper(II) complexes. The Cu(II) center quenches the fluorescence of the attached fluorophore. Upon reaction with NO, the copper is reduced, and the fluorescent ligand is released, resulting in a "turn-on" signal. nih.govresearchgate.net

These "turn-on" mechanisms are crucial for achieving high signal-to-background ratios in cellular imaging, allowing for the sensitive and specific detection of analytes like NO against the complex autofluorescence background of the cell. nih.govrsc.org

Sensing MechanismAnalyteProbe State (Analyte Absent)Probe State (Analyte Present)Signal Change
In Situ SynthesisNitric Oxide (NO)Non-fluorescent precursorFluorescent phenoxazine productFluorescence "Turn-On"
Photoinduced Electron Transfer (PET) QuenchingNitric Oxide (NO)Quenched fluorescence (e.g., with o-phenylenediamine)Fluorescent (triazole formation)Fluorescence "Turn-On"
Metal Complex QuenchingNitric Oxide (NO)Quenched fluorescence (e.g., Cu(II) complex)Fluorescent (ligand release)Fluorescence "Turn-On"

Chemosensing and Environmental Probing Applications

Design and Evaluation of Fluorescent and Colorimetric Probes for Specific Analytes

The rigid, planar structure of 5H-benzo[a]phenoxazin-5-one provides a robust platform for the design of chemosensors. By incorporating specific recognition moieties, derivatives of this compound can be tailored to interact selectively with target analytes, resulting in a detectable change in their optical properties, such as color or fluorescence intensity.

Detection of Biothiols (e.g., L-cysteine)

A notable application of this compound derivatives is in the detection of biothiols, such as L-cysteine, which play crucial roles in biological systems. Researchers have successfully synthesized and characterized several benzo[a]phenoxazine dyes containing a maleimide (B117702) group as the recognition site for biothiols. researchgate.net The maleimide group is known to react with the thiol group of cysteine through a Michael addition reaction. researchgate.net

This reaction disrupts the electronic structure of the probe molecule, leading to observable changes in its spectroscopic properties. Specifically, the addition of L-cysteine to solutions of these maleimido-derivatized probes results in both a colorimetric and a fluorescent response. researchgate.net A red shift in the absorption bands and a significant enhancement of the fluorescence intensity are typically observed in the presence of L-cysteine at physiological pH (7.4). researchgate.net

A study by Grzelakowska et al. detailed the synthesis and evaluation of three such probes: 9-maleimido-5H-benzo[a]phenoxazin-5-one, 6-chloro-9-maleimido-5H-benzo[a]phenoxazin-5-one, and 6-bromo-9-maleimido-5H-benzo[a]phenoxazin-5-one. researchgate.net These compounds were shown to be effective as fluorescent and colorimetric sensors for L-cysteine. researchgate.net While the study demonstrated a clear response to L-cysteine, further research is needed to fully quantify the limits of detection and the selectivity of these probes against other biologically relevant thiols and amino acids. researchgate.net

Another approach involves using a dinitrobenzenesulfonyl (DNBS) group as the reactive site on a Nile Red-based probe. The probe, NRSH (2-O-(2,4-dinitrobenzenesulfonyl)-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one), shows high sensitivity and selectivity towards biothiols. The detection limits for this probe were determined to be 22.05 nM for H₂S, 34.04 nM for Cysteine, 107.28 nM for Glutathione, and 113.65 nM for Homocysteine. mdpi.com

Table 1: Performance of a Nile Red-based Fluorescent Probe for Biothiols

Analyte Limit of Detection (nM)
Hydrogen Sulfide (H₂S) 22.05
L-cysteine (Cys) 34.04
Glutathione (GSH) 107.28
Homocysteine (Hcy) 113.65

Data sourced from mdpi.com

Sensing of Nitric Oxide (NO)

Nitric oxide (NO) is a critical signaling molecule in numerous physiological and pathological processes. The development of selective and sensitive fluorescent probes for NO is therefore of great interest. While various fluorophores have been employed for this purpose, the specific application of the this compound scaffold in the design of fluorescent probes for nitric oxide is not extensively documented in the current scientific literature. The primary strategies for NO detection often involve other classes of fluorescent dyes.

Application in Microenvironmental Polarity and Viscosity Sensing

Derivatives of this compound, most notably 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one, commonly known as Nile Red, are renowned for their sensitivity to the local microenvironment. nih.gov This property, known as solvatochromism, makes them excellent probes for investigating the polarity and viscosity of their surroundings. researchgate.netacs.org

The fluorescence of Nile Red is heavily influenced by the polarity of the solvent. In nonpolar, lipid-rich environments, it exhibits strong fluorescence, while in polar aqueous media, its fluorescence is minimal. medchemexpress.com This is due to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway, thus quenching the fluorescence. researchgate.netscribd.com The emission and excitation wavelengths of Nile Red also shift depending on the solvent polarity. researchgate.net In triglycerides (a neutral, nonpolar lipid), Nile Red has an excitation maximum of about 515 nm and an emission maximum of around 585 nm (yellow-gold). In contrast, in phospholipids (B1166683) (more polar lipids), the excitation maximum shifts to approximately 554 nm, and the emission maximum is red-shifted to about 638 nm. researchgate.net

The fluorescence lifetime of Nile Red is also sensitive to the microenvironment. Specifically, the lifetime decreases with increasing solvent polarity. spiedigitallibrary.org For instance, the fluorescence lifetime of Nile Red decreases from 4.017 ns in hexanol (dielectric constant, ε = 13.3) to 2.848 ns in methanol (B129727) (ε = 33). spiedigitallibrary.org This dependence of the fluorescence lifetime on the dielectric constant of the medium allows for the quantitative mapping of intracellular polarity. spiedigitallibrary.org

While the fluorescence lifetime of Nile Red is sensitive to the hydrogen-bonding ability of its environment, it shows a negligible dependence on the viscosity of the medium. researchgate.net This suggests that the twisting of the diethylamino group does not play a significant role in the de-excitation process. researchgate.net However, the excited-state kinetics of Nile Red can be influenced by viscosity, which can be observed in spectrally resolved fluorescence lifetime measurements. spiedigitallibrary.org

Table 2: Photophysical Properties of Nile Red in Various Solvents

Solvent Dielectric Constant (ε) Absorption Max (nm) Emission Max (nm) Fluorescence Quantum Yield (Φ) Fluorescence Lifetime (ns)
Hexane 1.88 486 533 0.78 ~4.0
Toluene (B28343) 2.38 512 563 0.61 3.8
Ethyl Acetate (B1210297) 6.02 520 598 0.34 3.4
Acetone 20.7 526 620 0.11 2.9
Ethanol (B145695) 24.5 536 635 0.09 2.8
Methanol 32.7 542 645 0.04 2.8
Water 80.1 590 658 <0.01 -

Data compiled from multiple sources for illustrative purposes. spiedigitallibrary.orgnih.govtamu.edu

Structure Activity Relationship Sar Studies in Academic Research

Correlation of Structural Modifications with Tunable Photophysical Characteristics

The photophysical properties of 5H-benzo[a]phenoxazin-5-one derivatives are highly sensitive to structural alterations. The introduction of substituents at various positions on the benzophenoxazone core allows for the precise tuning of absorption and emission spectra, quantum yields, and fluorescence lifetimes. nih.gov A prominent example is the class of 9-diethylaminobenzo[a]phenoxazin-5-ones, analogues of the popular solvatochromic dye Nile Red. researchgate.net

Research has demonstrated that the spectroscopic features of these dyes can be finely controlled by the judicious placement of substituents with distinct electronic characters. nih.gov The electron-donating 9-diethylamino group, for instance, is crucial for the strong fluorescence of Nile Red, as it enhances the intramolecular charge transfer (ICT) character of the molecule. tamu.edu Modifications to this core have a predictable impact on the dye's optical properties.

Key findings from SAR studies include:

Solvatochromism: The sensitivity of the emission maximum to solvent polarity is a hallmark of these dyes. This property is directly influenced by substituents that alter the ground and excited state dipole moments. researchgate.net

Bathochromic and Hypsochromic Shifts: Electron-donating groups (EDGs) generally induce a bathochromic (red) shift in both absorption and emission spectra, while electron-withdrawing groups (EWGs) can cause a hypsochromic (blue) shift or a smaller red shift depending on their position.

Quantum Yield and Lifetime: Substituents also modulate the fluorescence quantum yield and lifetime. Modifications that promote non-radiative decay pathways, such as increased molecular flexibility or intersystem crossing, can lead to lower quantum yields. Conversely, rigidification of the structure often enhances fluorescence brightness. researchgate.net

Two-Photon Absorption (2PA): The 2PA cross-section, a critical parameter for two-photon microscopy, is also highly responsive to substitution. Strategic placement of donor and acceptor groups across the π-conjugated system can significantly enhance 2PA efficiency, optimizing the probes for deep-tissue imaging. nih.gov

The following table summarizes the effects of different substituents on the photophysical properties of 9-diethylaminobenzo[a]phenoxazin-5-one derivatives in the solvent toluene (B28343), based on published research. nih.gov

Substituent PositionSubstituentAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Fluorescence Lifetime (τ, ns)
Unsubstituted (Nile Red)-H55263645,0003.9
2-OCH₃56165234,0004.2
2-Br55864737,0004.3
3-OCH₃55063241,0004.1
6-Br55263839,0004.1
7-CF₃53661442,0004.1
11-NO₂56666422,0004.0

Influence of Substituent Electronic and Steric Effects on Biomolecular Interaction Mechanisms

The interaction of this compound derivatives with biomolecules is governed by a combination of electronic and steric factors, which dictate the specificity and affinity of these compounds for biological targets. SAR studies are crucial for elucidating these interactions and for designing probes that can selectively label specific cells, organelles, or biomacromolecules. nih.gov

Electronic Effects: The electronic nature of substituents significantly influences non-covalent interactions such as hydrogen bonding, electrostatic interactions, and π-π stacking. researchgate.net For instance, the introduction of sulfonamide groups into the 5-amino position of benzo[a]phenoxazinium chlorides (Nile Blue derivatives) was found to enhance their specificity for staining the vacuolar membrane and the endoplasmic reticulum in yeast cells. nih.gov The sulfonamide moiety, acting as a hydrogen-bond donor and acceptor, likely mediates specific interactions with proteins or lipids within these organelles. nih.gov

Design Principles for Optimized Research Probes and Material Components

SAR studies provide a rational framework for the de novo design of this compound derivatives with optimized properties for use as research probes and material components. oncodesign-services.com

Key design principles derived from SAR studies include:

Wavelength Tuning for Near-Infrared (NIR) Emission: For in vivo imaging, probes that absorb and emit in the NIR window (roughly 650-900 nm) are highly desirable due to reduced tissue autofluorescence and deeper tissue penetration. nih.gov SAR studies guide the extension of the π-conjugated system or the addition of strong donor-acceptor groups to shift the emission to the NIR region.

Enhancing Water Solubility: Many benzophenoxazine dyes are poorly soluble in water, limiting their biological applications. tamu.edu A common design strategy is the introduction of charged or polar functional groups, such as sulfonates or quaternary ammonium salts, to improve aqueous solubility without compromising fluorescence. researchgate.netnih.gov

Specificity and Target Recognition: To create probes for specific organelles or biomolecules, functional groups capable of targeted interactions are incorporated. This can include moieties that form covalent bonds with specific protein residues, ligands that bind to receptors, or groups that direct the probe to particular cellular microenvironments (e.g., the vacuole). nih.govrsc.org

Turn-On/Turn-Off Fluorescence: For sensing applications, the dye's fluorescence can be designed to be "off" in its basal state and to "turn on" only upon interaction with a specific analyte. This is often achieved by attaching a quenching group that is cleaved or conformationally altered upon analyte binding, restoring the fluorescence of the benzophenoxazine core.

Optimizing for Material Science: In materials science, these dyes are used in applications like dye-sensitized solar cells and organic light-emitting diodes (OLEDs). nih.govresearchgate.net Design principles here focus on maximizing light absorption, facilitating efficient electron transfer, and preventing molecular aggregation (π-π stacking), which can quench fluorescence and reduce device efficiency. researchgate.net

Methodological Strategies for Robust SAR Studies, including Substituent Variation and Statistical Modeling

Robust SAR studies require a systematic and multi-faceted approach, combining synthetic chemistry with computational and statistical analysis. nih.gov

Systematic Substituent Variation: The cornerstone of SAR is the systematic synthesis and evaluation of a series of related compounds. oncodesign-services.com This involves:

Positional Isomerism: Placing the same substituent at different positions on the this compound core to probe the sensitivity of different regions of the molecule.

Homologation: Systematically increasing the length of an alkyl chain to study the effect of steric bulk and lipophilicity. nih.gov

Electronic Variation: Introducing a series of substituents with varying electronic properties (e.g., Hammett parameters) at a fixed position to correlate electronic effects with activity.

Computational and Statistical Modeling: Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach that uses mathematical models to quantitatively link the physicochemical properties of a compound to its biological activity or photophysical characteristics. oncodesign-services.com

Descriptor Calculation: This involves quantifying various structural, electronic, and physicochemical properties of the molecules, such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters). oncodesign-services.com

Statistical Modeling: Various statistical methods are employed to build predictive models. These can range from simple linear regression to more complex machine learning algorithms like neural networks. oncodesign-services.comnih.gov For instance, Discriminant Function Analysis (DFA) has been used to classify benzodiazepine derivatives based on their biological activity by analyzing their physicochemical data, a technique applicable to benzophenoxazines. nih.gov

Model Validation: It is critical to validate the predictive power of any QSAR model. This is often done using techniques like cross-validation (e.g., leave-one-out) or by using an external test set of compounds that were not used in the model's creation. nih.gov

By combining systematic synthesis with rigorous computational analysis, researchers can develop robust SAR models. These models not only explain observed trends but also provide a predictive tool to guide the design of new this compound derivatives with enhanced and tailored functionalities. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5H-benzo[a]phenoxazin-5-one derivatives, and how can reaction conditions be optimized for higher yields?

this compound derivatives are typically synthesized via cross-coupling reactions. For example, Stille coupling using tributyl stannanes (e.g., tributyl 2-thienyl stannane) with 6-chloro-5H-benzo[a]phenoxazin-5-one in the presence of a palladium catalyst yields substituted derivatives (73% yield) . Optimization involves solvent selection (e.g., ethyl acetate/petroleum ether mixtures) and reaction time control (6–8 hours). Flash chromatography with 10% ethyl acetate in petroleum ether is effective for purification . For Mizoroki-Heck arylation, sodium acetate and palladium catalysts (e.g., 1,4-bis(diphenylphosphino)butane-palladium chloride) in methanol at 60–65°C yield aryl derivatives with >80% efficiency .

Q. How are structural and purity characteristics of this compound derivatives validated experimentally?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C) to resolve aromatic protons (δ 7.16–8.65 ppm) and carbonyl groups (δ ~181 ppm) . UV-Vis spectroscopy identifies λmax peaks (e.g., 364–750 nm), correlating with π→π* transitions in the conjugated system . Elemental analysis (C, H, N, S) and HRMS validate purity and molecular formulas (e.g., C₂₀H₁₁NO₂S, m/z 329.0512) . Melting points (e.g., 203–204°C) further confirm crystallinity .

Q. What photochemical reactions are applicable to modify this compound, and how do reaction conditions influence product formation?

Photochemical reactions with alkylthiols or thiophenol under UV light yield 6-alkylthio or 6-phenylthio derivatives. For example, irradiation of this compound with thiophenol produces 6-phenylthio-5H-benzo[a]phenothiazin-5-one. Reaction efficiency depends on solvent polarity and irradiation time, with product structures confirmed via IR, NMR, and mass spectrometry .

Advanced Research Questions

Q. How can molecular docking and QSAR models predict the multi-target inhibitory potential of this compound derivatives?

Derivatives like 7e exhibit high binding affinity (−9.5 kcal/mol) to microbial targets (e.g., glucosamine-6-phosphate synthase, AmpC β-lactamase) via molecular docking using software like AutoDock Vina. A 2D-QSAR model for glucosamine-6-phosphate synthase inhibition (R² = 0.74) was developed using partial least squares regression, highlighting substituent electronegativity and hydrophobicity as critical predictors . Validation via external datasets (R²_predicted = 0.55) ensures model robustness .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data for structurally similar derivatives?

Contradictions in UV-Vis spectra or bioactivity (e.g., variable IC₅₀ values) arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., -NO₂) redshift λmax by 20–30 nm compared to electron-donating groups . Discrepancies in antimicrobial activity are resolved by comparing minimal inhibitory concentrations (MICs) across bacterial strains and correlating with LogP values . Statistical tools like ANOVA and post-hoc Tukey tests identify significant differences (p < 0.05) .

Q. How do this compound derivatives achieve multi-target inhibition, and what experimental assays validate this mechanism?

Derivatives inhibit enzymes like lanosterol-14α-demethylase (binding energy: −9.3 kcal/mol) and penicillin-binding proteins (PBPs) via competitive inhibition. In vitro assays include:

  • Enzyme inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., nitrocefin for β-lactamase) .
  • Microbial growth assays : Determine MICs against Staphylococcus aureus and Candida albicans .
  • Time-kill kinetics : Confirm bactericidal vs. bacteriostatic effects .

Methodological Guidelines

  • Synthetic Design : Prioritize palladium-catalyzed cross-coupling for regioselectivity .
  • Data Interpretation : Use Gaussian-based DFT calculations to correlate electronic properties with bioactivity .
  • Bioactivity Validation : Combine in silico docking with in vitro enzyme assays to confirm multi-target effects .

This FAQ synthesizes evidence from peer-reviewed protocols and datasets, excluding non-academic sources. For reproducibility, refer to cited experimental parameters and validation metrics.

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